molecular formula C11H10N2O2 B10969339 (2E)-3-(furan-2-yl)-1-(4-methyl-1H-pyrazol-1-yl)prop-2-en-1-one

(2E)-3-(furan-2-yl)-1-(4-methyl-1H-pyrazol-1-yl)prop-2-en-1-one

Cat. No.: B10969339
M. Wt: 202.21 g/mol
InChI Key: RNBWZQUHTDLAAY-SNAWJCMRSA-N
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Description

(E)-3-(2-FURYL)-1-(4-METHYL-1H-PYRAZOL-1-YL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of propenones It is characterized by the presence of a furan ring and a pyrazole ring connected through a propenone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-FURYL)-1-(4-METHYL-1H-PYRAZOL-1-YL)-2-PROPEN-1-ONE typically involves the condensation of 2-furyl methyl ketone with 4-methyl-1H-pyrazole-1-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-FURYL)-1-(4-METHYL-1H-PYRAZOL-1-YL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the propenone linkage to an alcohol.

    Substitution: The furan and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents like bromine or chlorine, nucleophilic reagents like amines or thiols.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives, amine-substituted derivatives.

Scientific Research Applications

(E)-3-(2-FURYL)-1-(4-METHYL-1H-PYRAZOL-1-YL)-2-PROPEN-1-ONE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(2-FURYL)-1-(4-METHYL-1H-PYRAZOL-1-YL)-2-PROPEN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(2-FURYL)-1-(1H-PYRAZOL-1-YL)-2-PROPEN-1-ONE: Similar structure but lacks the methyl group on the pyrazole ring.

    (E)-3-(2-THIENYL)-1-(4-METHYL-1H-PYRAZOL-1-YL)-2-PROPEN-1-ONE: Contains a thiophene ring instead of a furan ring.

    (E)-3-(2-FURYL)-1-(4-METHYL-1H-IMIDAZOL-1-YL)-2-PROPEN-1-ONE: Contains an imidazole ring instead of a pyrazole ring.

Uniqueness

(E)-3-(2-FURYL)-1-(4-METHYL-1H-PYRAZOL-1-YL)-2-PROPEN-1-ONE is unique due to the presence of both furan and pyrazole rings, which confer specific electronic and steric properties. The methyl group on the pyrazole ring further enhances its reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

(E)-3-(furan-2-yl)-1-(4-methylpyrazol-1-yl)prop-2-en-1-one

InChI

InChI=1S/C11H10N2O2/c1-9-7-12-13(8-9)11(14)5-4-10-3-2-6-15-10/h2-8H,1H3/b5-4+

InChI Key

RNBWZQUHTDLAAY-SNAWJCMRSA-N

Isomeric SMILES

CC1=CN(N=C1)C(=O)/C=C/C2=CC=CO2

Canonical SMILES

CC1=CN(N=C1)C(=O)C=CC2=CC=CO2

Origin of Product

United States

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